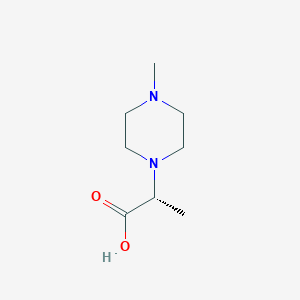
(R)-2-(4-Methylpiperazin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-Methylpiperazin-1-yl)propanoic acid is an organic compound that features a piperazine ring substituted with a methyl group and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylpiperazin-1-yl)propanoic acid typically involves the reaction of ®-2-bromo-propanoic acid with 4-methylpiperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the piperazine ring. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ®-2-(4-Methylpiperazin-1-yl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.
化学反应分析
Types of Reactions
®-2-(4-Methylpiperazin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the substituent used.
科学研究应用
®-2-(4-Methylpiperazin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of ®-2-(4-Methylpiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
相似化合物的比较
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 4-Methylpiperazin-1-yl carbonyl group
Uniqueness
®-2-(4-Methylpiperazin-1-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both a piperazine ring and a propanoic acid moiety. This combination of structural features allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in medicinal chemistry and drug development.
生物活性
(R)-2-(4-Methylpiperazin-1-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a piperazine ring that contributes to its pharmacological properties. The structure can be represented as follows:
1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been shown to inhibit protein arginine methyltransferase 5 (PRMT5), which is crucial in various cancers, particularly those with deletions in the methylthioadenosine phosphorylase gene (MTAP) . This inhibition leads to synthetic lethality in MTAP-deleted cancer cells, making it a promising candidate for targeted cancer therapies.
2. Interaction with Receptors
The compound also exhibits activity against various receptors. Its structural modifications allow it to selectively bind to targets such as the Janus kinase 1 (JAK1), which plays a role in inflammatory responses and cancer . The selectivity for JAK1 suggests potential applications in treating autoimmune diseases and cancers.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| PRMT5 Inhibition | PRMT5 | 12 μM | |
| JAK1 Inhibition | JAK1 | Not specified | |
| Antiproliferative Activity | Various Cancer Cells | >90% at 10 μM |
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study evaluated the compound's efficacy against different cancer cell lines, demonstrating significant antiproliferative effects with IC50 values indicating potent activity against specific mutant forms of EGFR .
- Mechanistic Insights : Research utilizing shRNA screens identified PRMT5 and its substrate adaptors as critical targets, confirming the compound's role in disrupting essential pathways in cancer cells lacking MTAP .
属性
分子式 |
C8H16N2O2 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC 名称 |
(2R)-2-(4-methylpiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H16N2O2/c1-7(8(11)12)10-5-3-9(2)4-6-10/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m1/s1 |
InChI 键 |
LZRLSYGKEOASIP-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C(=O)O)N1CCN(CC1)C |
规范 SMILES |
CC(C(=O)O)N1CCN(CC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















